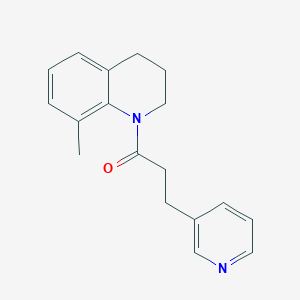
2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide, also known as BMS-806, is a compound that has been developed as a potential therapeutic agent for the treatment of cancer. This compound belongs to the class of sulfonamide compounds, which have been found to have a wide range of biological activities, including anti-inflammatory, antiviral, and antitumor effects.
Mecanismo De Acción
2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide works by inhibiting the activity of certain kinases, including the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). These kinases are involved in the growth and spread of cancer cells. By inhibiting their activity, 2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain kinases, as well as to induce apoptosis (programmed cell death) in cancer cells. 2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide has also been found to reduce the growth and spread of tumors in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide in lab experiments is that it has been found to be effective in inhibiting the activity of certain kinases that are involved in the growth and spread of cancer cells. This makes it a potentially useful therapeutic agent for the treatment of cancer. However, one limitation of using 2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide in lab experiments is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on 2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide. One direction is to further investigate its potential as a therapeutic agent for the treatment of cancer. This could involve testing its efficacy in clinical trials, as well as exploring its potential use in combination with other cancer treatments. Another direction for research is to investigate the mechanism of action of 2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide in more detail, in order to better understand how it works and how it can be optimized for use in cancer treatment. Finally, future research could focus on developing new analogs of 2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide with improved efficacy and safety profiles.
Métodos De Síntesis
The synthesis of 2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide involves the reaction of 4-bromophenol with 2-methoxy-5-sulfamoylphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure 2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide has been found to have potential as a therapeutic agent for the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide has also been found to be effective in inhibiting the activity of certain kinases, which play a key role in the development and progression of cancer.
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O5S/c1-22-14-7-6-12(24(17,20)21)8-13(14)18-15(19)9-23-11-4-2-10(16)3-5-11/h2-8H,9H2,1H3,(H,18,19)(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNYYRSPKOAMQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-tert-butyl-N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B7505637.png)


![N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505666.png)
![N-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505674.png)

![N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7505682.png)



![1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7505713.png)
